molecular formula C21H23ClFN3O2 B283391 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide

Cat. No. B283391
M. Wt: 403.9 g/mol
InChI Key: BQJRMJRVZDOVNZ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide, also known as CIPF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In drug discovery, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been used as a lead compound for the development of novel drugs.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In neuroscience, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide has been shown to increase dopamine levels in the brain, which may have potential therapeutic effects for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide in lab experiments is its high potency and specificity for its target enzymes and receptors. However, one limitation is that N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide may have off-target effects, which can complicate data interpretation. Additionally, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide may have poor solubility in certain solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide. One direction is the development of novel drugs based on the structure of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide, which may have improved potency and specificity for its target enzymes and receptors. Another direction is the study of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide in combination with other drugs, which may have synergistic effects in cancer treatment or neurodegenerative disease. Finally, further research is needed to fully understand the mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. The final product is obtained by recrystallization from an appropriate solvent.

properties

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H23ClFN3O2/c1-14(2)21(28)26-11-9-25(10-12-26)19-8-7-15(13-17(19)22)24-20(27)16-5-3-4-6-18(16)23/h3-8,13-14H,9-12H2,1-2H3,(H,24,27)

InChI Key

BQJRMJRVZDOVNZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)Cl

Origin of Product

United States

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